Cas no 927996-03-0 (4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid)

4-Chloro-3-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a chloro group and a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the sulfonamide-like thiazinan ring enhances its stability and bioavailability, making it a valuable intermediate in drug development. Its carboxylic acid functionality allows for further derivatization, enabling the creation of esters, amides, or salts. The compound’s well-defined molecular architecture supports precise modifications, facilitating research in medicinal chemistry and material science applications. High purity and consistent synthesis protocols ensure reliable performance in experimental and industrial settings.
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid structure
927996-03-0 structure
Product name:4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
CAS No:927996-03-0
MF:C11H12ClNO4S
MW:289.735280990601
MDL:MFCD09261798
CID:4720178
PubChem ID:16642524

4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
    • STK644218
    • BBL010864
    • 4-chloro-3-(1,1-dioxo-1
    • E6,2-thiazinan-2-yl)benzoic acid
    • 4-chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid
    • 4-chloro-3-(1,1-dioxo-1lambda~6~,2-thiazinan-2-yl)benzoic acid
    • 4-Chloro-3-(1,1-dioxo-1,6-[1,2]thiazinan-2-yl)-benzoic acid
    • 4-CHLORO-3-(1,1-DIOXO-1??,2-THIAZINAN-2-YL)BENZOIC ACID
    • 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
    • MDL: MFCD09261798
    • Inchi: 1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
    • InChI Key: RIXSJOHKJMEPTD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)C=C1N1CCCCS1(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 419
  • Topological Polar Surface Area: 83.1

4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid Security Information

  • HazardClass:IRRITANT

4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1710055-0.5g
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
0.5g
$467.0 2023-09-20
Enamine
EN300-1710055-10.0g
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
10g
$2376.0 2023-06-04
Enamine
EN300-1710055-1.0g
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
1g
$600.0 2023-06-04
Matrix Scientific
034620-1g
4-Chloro-3-(1,1-dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-benzoic acid
927996-03-0
1g
$378.00 2023-09-11
Enamine
EN300-1710055-10g
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
10g
$2376.0 2023-09-20
Enamine
EN300-1710055-5g
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
5g
$1487.0 2023-09-20
A2B Chem LLC
AO88448-1g
4-chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
1g
$667.00 2024-07-18
1PlusChem
1P00VX40-500mg
4-chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
500mg
$640.00 2024-04-20
1PlusChem
1P00VX40-1g
4-chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid
927996-03-0 95%
1g
$804.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1307130-100mg
4-chloro-3-(1,1-dioxido-1,2-thiaZinan-2-yl)benzoic acid
927996-03-0 98%
100mg
¥5616.00 2024-04-25

Additional information on 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid

Comprehensive Overview of 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid (CAS No. 927996-03-0)

The compound 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid (CAS No. 927996-03-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiazinane ring with a sulfone group and a chlorobenzoic acid moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.

In recent years, the demand for sulfone-containing compounds like 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid has surged due to their role in developing enzyme inhibitors and anti-inflammatory agents. This compound's CAS No. 927996-03-0 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry. Its structural features align with current trends in small-molecule drug design, where heterocyclic frameworks are prioritized for their pharmacokinetic properties.

One of the most discussed topics in organic synthesis is the optimization of sulfone derivatives for improved bioavailability. The 1,1-dioxo-1lambda6,2-thiazinan group in this compound contributes to its stability and reactivity, making it a candidate for prodrug development. Laboratories focusing on catalysis and green chemistry are also exploring eco-friendly methods to synthesize such molecules, addressing the growing need for sustainable pharmaceuticals.

From an industrial perspective, 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid is often referenced in patents related to crop protection chemicals. Its chloro-substituted aromatic core and sulfone functionality are key to designing herbicides and fungicides with enhanced efficacy. This dual applicability in pharma and agrochemistry underscores its versatility, driving its popularity in R&D pipelines worldwide.

Analytical studies of this compound emphasize its spectroscopic characterization, particularly via NMR and mass spectrometry. Researchers frequently inquire about its solubility and crystalline properties, which are critical for formulation development. The lambda6-sulfone notation in its name highlights its hypervalent sulfur, a feature increasingly studied in computational chemistry for predicting reactivity.

In conclusion, CAS No. 927996-03-0 represents a nexus of innovation in heterocyclic chemistry. Its integration into high-throughput screening libraries and structure-activity relationship (SAR) studies exemplifies its importance. As the scientific community leans toward targeted therapies and precision agriculture, this compound's role is poised to expand, making it a staple in future molecular design endeavors.

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Amadis Chemical Company Limited
(CAS:927996-03-0)4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
A1233280
Purity:99%/99%
Quantity:250mg/1g
Price ($):293/549